(-)-beta-Chamigrene

Descripción general

Descripción

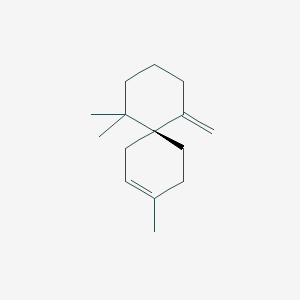

(-)-beta-Chamigrene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, particularly those derived from plants in the Asteraceae family. This compound is known for its distinctive aroma and is often used in the fragrance and flavor industries. Its molecular formula is C15H24, and it has a complex structure characterized by multiple rings and double bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Chamigrene typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. The cyclization process is catalyzed by specific enzymes known as sesquiterpene synthases. The reaction conditions often include the presence of magnesium ions (Mg2+) and a suitable buffer to maintain the pH.

Industrial Production Methods: Industrial production of this compound is usually achieved through the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a common method used to extract the essential oils, followed by fractional distillation to isolate this compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce this compound from simple carbon sources.

Análisis De Reacciones Químicas

Types of Reactions: (-)-beta-Chamigrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, where halogens like chlorine (Cl2) or bromine (Br2) are used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed:

Oxidation: Formation of ketones and alcohols.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of (-)-beta-Chamigrene is C15H24, and it features an all-carbon quaternary stereocenter that contributes to its biological activity. The compound can be synthesized through several methods, including:

- Enantioselective Decarboxylative Allylation : This method involves a series of reactions culminating in the formation of the spiro structure characteristic of chamigrenes.

- Diels-Alder Reaction : A notable synthetic pathway utilizes a Diels-Alder reaction between 6-methylhept-5-en-2-one and isoprene, yielding a spiro ketone that can be further transformed into this compound through olefination reactions .

Pharmaceutical Applications

This compound exhibits significant biological activities, making it a candidate for pharmaceutical applications:

- Anticholinesterase Activity : Studies have shown that this compound is a specific binder to acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. It has been categorized as an intermediate class toxic substance with potential neuroprotective properties due to its ability to inhibit AChE effectively .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial and cytotoxic properties against various bacteria and fungi, suggesting its potential as a natural pesticide or therapeutic agent.

Natural Product Synthesis

The compound serves as a precursor in the synthesis of various natural products:

- Spirocyclic Natural Products : this compound is utilized in the synthesis of other bioactive compounds through catalytic asymmetric reactions. For instance, it can be transformed into enantiopure precursors for compounds like omphalic acid and laurencenone C .

Case Study 1: Anticholinesterase Activity

A study investigated the binding affinity of several phytochemicals, including this compound, to AChE. The results indicated that this compound exhibited a binding affinity comparable to known inhibitors, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Synthesis of Natural Products

In another study, researchers demonstrated an efficient method for synthesizing (+)-beta-Chamigrene through a Wittig methylenation reaction. This synthesis yielded high purity and efficiency, showcasing its relevance in producing complex natural products with potential pharmacological activities .

Data Summary Table

Mecanismo De Acción

The mechanism of action of (-)-beta-Chamigrene involves its interaction with various molecular targets, including enzymes and receptors. In antimicrobial applications, it is believed to disrupt the cell membranes of microorganisms, leading to cell lysis and death. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.

Comparación Con Compuestos Similares

alpha-Chamigrene: Another sesquiterpene with a similar structure but different stereochemistry.

gamma-Chamigrene: A structural isomer of (-)-beta-Chamigrene with different chemical properties.

Caryophyllene: A bicyclic sesquiterpene with similar biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and aroma profile. Compared to its isomers, this compound has distinct chemical reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Actividad Biológica

(-)-beta-Chamigrene is a sesquiterpene with a unique spiro[5.5]undecane structure, notable for its diverse biological activities. This article explores its biological effects, potential therapeutic applications, and the underlying mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by its spirocyclic framework, which includes two quaternary carbon centers. The compound can be synthesized through various methods, including:

- Cyclization of farnesyl pyrophosphate (FPP) : This enzymatic process is catalyzed by sesquiterpene synthases, utilizing magnesium ions as cofactors.

- Synthetic routes : Recent advancements have led to enantioselective total syntheses, allowing for the production of both enantiomers of chamigrene with high yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes, leading to cell lysis. For instance, extracts from the red alga Laurencia scoparia, which contains this compound, demonstrated anthelmintic activity against the nematode Nippostrongylus brasiliensis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokine production and modulate the activity of enzymes involved in inflammation, showcasing potential therapeutic applications in treating conditions like arthritis .

Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and Hep-2 cells. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in clinical settings .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : In antimicrobial applications, it disrupts the integrity of microbial membranes.

- Cytokine Modulation : In anti-inflammatory contexts, it appears to inhibit pathways leading to cytokine release and inflammation .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Nippostrongylus brasiliensis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Active against HeLa and Hep-2 cells |

Case Studies

- Antimicrobial Study : A study on extracts from Laurencia scoparia containing this compound showed significant anthelmintic activity against nematodes, suggesting its utility in parasitic infections .

- Inflammation Research : Investigations into the anti-inflammatory properties revealed that this compound could modulate inflammatory responses in vitro, indicating potential for therapeutic use in inflammatory diseases .

- Cancer Cell Line Testing : Cytotoxic assays demonstrated that this compound effectively inhibited the proliferation of HeLa cells, highlighting its potential role in cancer therapy .

Propiedades

IUPAC Name |

(6R)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNGPDPILFYWKF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CC1)C(=C)CCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]2(CC1)C(=C)CCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939822 | |

| Record name | Beta-chamigrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18431-82-8 | |

| Record name | β-Chamigrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18431-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chamigrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018431828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-chamigrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Beta-Chamigrene?

A1: Beta-Chamigrene is a tricyclic sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While the provided abstracts don't give full spectroscopic data, they indicate that 1H-NMR and 13C-NMR techniques have been used to elucidate its structure and differentiate it from similar compounds. [, ]

Q2: Is Beta-Chamigrene a chemotaxonomic marker for any specific species?

A2: While Beta-Chamigrene is found in various plants, its presence (or absence) can be significant in certain cases:

- Ginseng and American Ginseng: Beta-Chamigrene is considered a potential marker for differentiating between Ginseng and American Ginseng. []

- Salvia officinalis: The absence of Beta-Chamigrene in Salvia officinalis is noted as a potential chemotaxonomic characteristic. []

Q3: Are there any known synthetic routes to produce Beta-Chamigrene?

A3: Yes, several synthetic approaches for Beta-Chamigrene have been explored:

- Robinson Annulation: One strategy involves using Robinson annulation of an enamino lactone with a specifically designed Michael acceptor, leading to the construction of the spirocyclic core of Beta-Chamigrene. []

- Intramolecular Cyclopropanation-Ring Fragmentation: Another method utilizes a rhodium-catalyzed intramolecular cyclopropanation on a bicyclic dihydropyran, followed by selective fragmentation to achieve the spirocyclic framework of Beta-Chamigrene. []

- Spiro-annulation: A synthesis based on the spiro-annulation of α-methylene cycloheptanone derivatives has also been reported. []

Q4: Has Beta-Chamigrene shown any promising biological activity?

A4: While limited information is available on Beta-Chamigrene's specific activities, studies have shown that extracts containing Beta-Chamigrene and other sesquiterpenes from the red alga Laurencia scoparia exhibit anthelmintic activity against the parasitic nematode Nippostrongylus brasiliensis. [] Further research is needed to determine the specific contribution of Beta-Chamigrene to this activity.

Q5: How does the production of Beta-Chamigrene relate to trichothecene synthesis in Fusarium sambucinum?

A5: Research suggests a correlation between the production of Beta-Chamigrene and other volatile sesquiterpenes with the ability of Fusarium sambucinum strains to produce trichothecenes. Strains producing high levels of trichothecenes were also found to produce a greater diversity and quantity of volatile sesquiterpenes, including Beta-Chamigrene. []

Q6: What analytical techniques are commonly used to identify and quantify Beta-Chamigrene?

A6: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to analyze Beta-Chamigrene in complex mixtures, particularly in essential oils extracted from various plant sources. [, , , ] The combination of retention time data and mass spectral analysis allows for reliable identification and quantification of Beta-Chamigrene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.